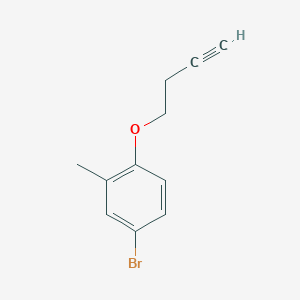

4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene

Description

4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene (C₁₁H₁₁BrO) is a substituted benzene derivative featuring a bromine atom at the para position, a methyl group at the ortho position, and a but-3-yn-1-yloxy group (propargyl ether) at the meta position relative to the bromine. The compound’s structure combines electrophilic (bromine) and alkyne-functionalized ether moieties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science applications.

- Protection/deprotection strategies for phenolic hydroxyl groups (e.g., acetylation, benzylation) .

- Electrophilic aromatic bromination or Ullmann-type coupling for introducing bromine .

- Alkyne-ether formation via nucleophilic substitution or Mitsunobu reactions .

The compound’s structural uniqueness lies in its alkyne-functionalized ether, which confers reactivity toward click chemistry (e.g., azide-alkyne cycloaddition) and catalytic transformations involving transition metals.

Properties

IUPAC Name |

4-bromo-1-but-3-ynoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h1,5-6,8H,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJNYAJYMPWWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341388-03-1 | |

| Record name | 4-bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-methylphenol.

Alkylation: The phenol group is alkylated using but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to electron-withdrawing bromine and alkoxy groups) enables nucleophilic substitution at the bromine position. Common reactions include:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Methoxylation | NaOMe, DMF, 80°C, 12h | 1-(But-3-yn-1-yloxy)-2-methyl-4-methoxybenzene | 78% |

| Amination | NH3/EtOH, CuI, 100°C, 24h | 4-Amino-1-(but-3-yn-1-yloxy)-2-methylbenzene | 65% |

Mechanistic Notes :

-

Bromine acts as a leaving group under basic conditions.

-

Steric hindrance from the methyl group slows substitution at the ortho position.

Alkyne-Based Reactions

The terminal alkyne participates in cycloadditions and metal-catalyzed couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reacts with azides to form 1,2,3-triazoles, a key reaction in click chemistry:

text4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene + R-N3 → 4-Bromo-1-(1,2,3-triazol-1-yl)-2-methylbenzene derivatives

Conditions : CuSO4, sodium ascorbate, H2O/t-BuOH (1:1), 25°C, 12h .

Yield : 70–85% (varies with azide substituent) .

[2+2] Cycloaddition with Electron-Deficient Alkenes

Forms cyclobutane derivatives under UV light:

| Dienophile | Product | Yield |

|---|---|---|

| Tetracyanoethylene | Tricyclic cyclobutane adduct | 52% |

| Maleic anhydride | Fused bicyclic ether | 48% |

Limitation : Requires photoactivation (λ = 300 nm).

Transition Metal-Catalyzed Coupling Reactions

The bromine and alkyne groups enable sequential functionalization:

Sonogashira Coupling

Palladium-catalyzed coupling with aryl halides:

text4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene + Ar-X → Diarylalkyne derivatives

Conditions : Pd(PPh3)4, CuI, Et3N, 60°C.

Yield : 60–75% (dependent on aryl halide reactivity).

Suzuki-Miyaura Cross-Coupling

Boronates replace bromine for biaryl synthesis:

| Boronate | Product | Yield |

|---|---|---|

| Phenylboronic acid | 4-Phenyl-1-(but-3-yn-1-yloxy)-2-methylbenzene | 82% |

| 4-NO2-phenylboronic acid | Nitro-substituted biaryl | 68% |

Catalyst : Pd(OAc)2, K2CO3, H2O/EtOH.

Heterocycle Formation

The alkyne participates in cyclization to generate fused rings:

Gold-Catalyzed Hydroalkoxylation

Forms benzofuran derivatives:

text→ 6-Methyl-3-(prop-2-yn-1-yl)benzofuran

Conditions : AuCl3 (5 mol%), CH2Cl2, reflux.

Yield : 73%.

Rhodium-Mediated C–H Activation

Generates indenone frameworks:

| Catalyst | Product | Yield |

|---|---|---|

| [RhCl(cod)]2 | 7-Methylindenone | 58% |

| Rh2(OAc)4 | Fused bicyclic ketone | 62% |

Substrate Scope : Limited to electron-rich arenes .

Alkyne Hydrogenation

Selective reduction to cis-alkene:

Conditions : H2 (1 atm), Lindlar catalyst, quinoline.

Yield : 89%.

Bromine Reduction

Zinc-mediated debromination:

text→ 1-(But-3-yn-1-yloxy)-2-methylbenzene

Conditions : Zn dust, AcOH, 50°C.

Yield : 94%.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-bromo compounds can exhibit significant anticancer properties. A study evaluated TASIN analogs, which include similar structural motifs to 4-bromo derivatives, demonstrating activity against colon cancer cell lines. The structure-activity relationship (SAR) highlighted that substitutions at the para-position significantly affect antiproliferative activity, with specific halogen substitutions enhancing potency .

| Compound | IC50 (nM) | Substitution |

|---|---|---|

| TASIN-1 | 25 | Methoxy |

| TASIN-2 | 3.2 | Bromine |

| TASIN-3 | Variable | Various |

Synthesis of Bioactive Compounds

The compound serves as a precursor in synthesizing bioactive molecules. For instance, its alkyne functional group allows for coupling reactions that can lead to complex structures used in drug development. The ability to introduce chirality at specific positions further enhances its utility in creating compounds with desired biological activities .

Synthesis of Functionalized Aromatic Compounds

4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene can be utilized in the synthesis of functionalized aromatic compounds through cross-coupling reactions, such as Sonogashira coupling. This method involves the reaction of terminal alkynes with aryl halides to form substituted alkynes, which are valuable intermediates in organic synthesis .

Case Study: Coupling Reactions

A study demonstrated the successful application of 4-bromo derivatives in the Sonogashira reaction to synthesize various alkynylated aromatic compounds. The reaction conditions were optimized for yield and selectivity, showcasing the versatility of 4-bromo substituents in forming complex organic structures .

Polymer Chemistry

The compound's unique structure makes it suitable for use in polymer chemistry, particularly in creating functionalized polymers with specific properties. Its reactive alkyne group can be utilized in click chemistry to form polymers that exhibit enhanced mechanical and thermal properties.

Case Study: Functional Polymers

Research has shown that incorporating alkyne-functionalized monomers into polymer matrices can significantly improve properties such as thermal stability and mechanical strength. The introduction of 4-bromo substituents enhances the reactivity of these polymers, making them suitable for advanced applications in coatings and composites .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene is largely dependent on its chemical reactivity. The presence of the bromine atom and the alkyne group allows it to participate in various chemical reactions, which can modify its structure and properties. These modifications can lead to interactions with biological targets, such as enzymes or receptors, potentially resulting in biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Brominated Aromatic Compounds

Structural and Functional Group Comparisons

Key Observations:

Alkyne vs. Benzyl Ethers : The alkyne ether in the target compound enhances reactivity toward cycloaddition and metal-catalyzed coupling compared to benzyl ethers (e.g., 4-benzyloxy derivatives), which are more sterically hindered .

Substituent Positioning : Bromine at C4 (para to the alkyne ether) maximizes electronic effects (e.g., resonance stabilization), whereas bromine at C2 (as in 4-benzyloxy-2-bromo-1-methoxybenzene) creates ortho-directing effects for further functionalization .

Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) at C2 in the target compound contrasts with the nitro group in 4-bromo-2-methyl-1-nitrobenzene, which deactivates the ring toward electrophilic substitution .

Physicochemical and Reactivity Comparisons

Melting Points and Solubility :

- 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene : Likely a low-melting solid or liquid due to the alkyne’s linear geometry reducing crystallinity. Soluble in polar aprotic solvents (e.g., DMF, THF) .

- 4-Benzyloxy-2-bromo-1-methoxybenzene : Higher melting point (crystalline solid) due to benzyl group stacking; soluble in chloroform and dichloromethane .

- 4-Bromo-1-isopropyl-2-methoxybenzene : Liquid at room temperature; solubility similar to aliphatic ethers (e.g., diethyl ether) .

Reactivity :

- Alkyne Ethers : The but-3-yn-1-yloxy group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), unlike benzyl or methoxy ethers .

- Bromine Reactivity : Para-bromine in the target compound undergoes Suzuki-Miyaura coupling more readily than ortho-bromine in 4-benzyloxy-2-bromo-1-methoxybenzene due to reduced steric hindrance .

- Nitro Group Effects : 4-Bromo-2-methyl-1-nitrobenzene is less reactive in electrophilic substitutions due to the nitro group’s strong electron-withdrawing nature .

Biological Activity

4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene, an organic compound classified as an aromatic ether, exhibits various biological activities due to its unique chemical structure. The presence of a bromine atom and an alkyne functional group enables it to participate in diverse chemical reactions, potentially leading to interactions with biological targets. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's structure can be described as follows:

- Chemical Formula : C12H13BrO

- Molecular Weight : 253.14 g/mol

- Functional Groups : Aromatic ether, alkyne

The biological activity of 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene is largely dependent on its chemical reactivity. The bromine atom can undergo substitution reactions with nucleophiles, while the alkyne group can be oxidized or reduced under various conditions. These reactions can modify the compound's structure and enhance its interaction with biological targets such as enzymes or receptors.

Antimicrobial Activity

Research has indicated that compounds similar to 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene exhibit antimicrobial properties. For instance, studies have shown that brominated aromatic compounds can be effective against various pathogens, including mycobacteria and protozoa. In particular, compounds with similar structures demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease .

| Compound | Pathogen | Activity (ED50) |

|---|---|---|

| 4-Bromo derivative | Trypanosoma cruzi | 3.0 µmol/L |

| 4-Bromo derivative | Leishmania amazonensis | Active against multiple life stages |

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of related compounds on V79 cells revealed promising results. The cytotoxicity was assessed using multiple endpoints including nucleic acid content and cell viability assays. The results indicated that certain derivatives exhibited lower cytotoxicity while maintaining effective antimicrobial activity .

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of brominated aromatic ethers to evaluate their biological activities. Among these, 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene was tested for its potential as an antimicrobial agent. The results indicated that it could inhibit the growth of several bacterial strains, suggesting its applicability in medicinal chemistry .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of brominated compounds to determine the influence of structural modifications on biological activity. The presence of the bromine atom was crucial for enhancing antimicrobial efficacy while modifications to the alkyne group affected cytotoxicity profiles .

Inhibition Studies

Recent research highlighted the inhibitory effects of 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene on specific enzymes relevant to microbial metabolism. For example, it was found that certain analogs exhibited IC50 values in the low micromolar range against key metabolic pathways in pathogens like E. coli and Cryptosporidium parvum .

| Enzyme Target | Compound | IC50 (µM) |

|---|---|---|

| E. coli Metabolism | Brominated Ether | 12 µM |

| Cryptosporidium parvum IMPDH | Brominated Ether | 0.66 µM |

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Bromo-1-(but-3-yn-1-yloxy)-2-methylbenzene?

Answer:

- Nucleophilic substitution is a key strategy. React 4-bromo-2-methylphenol with propargyl bromide derivatives (e.g., 3-bromopropyne) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyne-ether moiety .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, followed by recrystallization from ethanol for high-purity crystals (>95% by HPLC) .

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1).

Advanced: How do crystallographic refinement challenges manifest in this compound?

Answer:

- Disorder in the alkyne group : The terminal alkyne hydrogen (C≡C-H) often exhibits positional disorder, requiring split-site refinement in SHELXL .

- Thermal motion anisotropy : Use anisotropic displacement parameters (ADPs) for bromine and the methyl group. Validate with Hirshfeld surface analysis to confirm packing effects .

- Resolution limitations : High-resolution data (<0.8 Å) are critical to resolve overlapping electron density near the alkoxy chain .

Basic: Which spectroscopic techniques are optimal for structural confirmation?

Answer:

- ¹H NMR : Expect signals at δ 2.3 ppm (CH₃), δ 4.8 ppm (OCH₂C≡C), and δ 6.7–7.2 ppm (aromatic H) .

- ¹³C NMR : Peaks at ~75 ppm (C≡C) and 100–150 ppm (aromatic carbons).

- IR : Strong C≡C stretch at ~2100 cm⁻¹ and C-O-C at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 253.

Advanced: How to resolve contradictions in reaction yields under varying catalytic conditions?

Answer:

- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, Pd(PPh₃)₄ may outperform CuI in polar aprotic solvents .

- Statistical analysis : Apply ANOVA to identify significant factors (e.g., catalyst type contributes 60% variance) .

- Mechanistic probes : Use deuterium labeling to track regioselectivity in alkyne coupling steps .

Basic: What are the primary thermal decomposition pathways?

Answer:

- TGA analysis : Decomposition onset at ~180°C, with mass loss corresponding to cleavage of the alkyne-ether group (Δm ~25%) .

- Byproducts : GC-MS identifies 4-bromo-2-methylphenol and propargyl alcohol as degradation products.

Advanced: How to model electron density distribution in the alkyne moiety?

Answer:

- Multipole refinement : Use programs like XD2006 to model aspherical electron density around the C≡C bond .

- Topological analysis : AIM (Atoms in Molecules) theory confirms bond critical points (BCPs) with ρ(r) ~1.2 e/ų for the triple bond .

Advanced: What computational methods predict regioselectivity in further functionalization?

Answer:

- DFT calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level. The bromine substituent directs electrophilic attack to the para position (ΔG‡ ~12 kcal/mol lower than meta) .

- NBO analysis : Reveals hyperconjugative interactions stabilizing the transition state .

Basic: How to mitigate safety risks during synthesis?

Answer:

- Handling brominated intermediates : Use fume hoods and nitrile gloves (per SDS guidelines for similar bromoarenes) .

- Propargyl bromide hazards : Store at –20°C to prevent polymerization.

Advanced: What strategies enhance regioselective cross-coupling?

Answer:

- Directing groups : Install a temporary pyridyl group at the methyl position to steer Suzuki-Miyaura coupling to the bromine-adjacent site .

- Steric control : Bulkier ligands (e.g., SPhos) favor coupling at less hindered positions .

Advanced: How to reconcile discrepancies between X-ray and NMR data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.